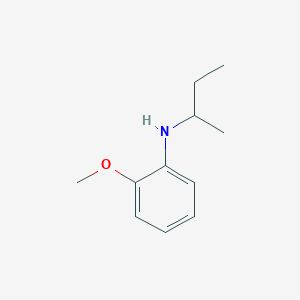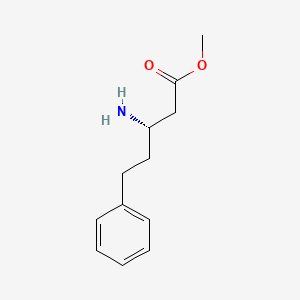
Methyl 5-amino-2-chloro-3-iodobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-amino-2-chloro-3-iodobenzoate is an organic compound with the molecular formula C8H7ClINO2 It is a derivative of benzoic acid and contains amino, chloro, and iodo substituents on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a solid form .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-amino-2-chloro-3-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino, chloro, and iodo groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The iodo group can participate in coupling reactions, such as Suzuki and Sonogashira couplings, to form new carbon-carbon bonds
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted benzoates .
Wissenschaftliche Forschungsanwendungen
Methyl 5-amino-2-chloro-3-iodobenzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of methyl 5-amino-2-chloro-3-iodobenzoate involves its interaction with specific molecular targets and pathways. The amino, chloro, and iodo groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate biochemical pathways and lead to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-amino-5-chloro-3-iodobenzoate
- Methyl 3-chloro-5-iodobenzoate
- Methyl 5-chloroanthranilate
- 4-Chloro-2-iodoaniline
Uniqueness
Methyl 5-amino-2-chloro-3-iodobenzoate is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H7ClINO2 |
|---|---|
Molekulargewicht |
311.50 g/mol |
IUPAC-Name |
methyl 5-amino-2-chloro-3-iodobenzoate |
InChI |
InChI=1S/C8H7ClINO2/c1-13-8(12)5-2-4(11)3-6(10)7(5)9/h2-3H,11H2,1H3 |
InChI-Schlüssel |
LEJYYNPAIGZSKO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=CC(=C1)N)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Chloropyrazolo[1,5-a]pyrazine](/img/structure/B15273447.png)







![2-{2-[(Heptan-3-yl)amino]ethoxy}ethan-1-ol](/img/structure/B15273476.png)


